Pyridine-d5 N-oxide

Mass Spectrometry Electrospray Ionization Isotope Labeling

Pyridine-d5 N-oxide (CAS 19639-76-0) is a fully ring-deuterated isotopologue delivering a definitive +5 Da mass shift for absolute MS quantitation. Unlike unlabeled pyridine N-oxide, its unique isotopic signature enables unambiguous tracking of fragment origins in CID experiments and alters supramolecular architecture for isotopic polymorphism research. Essential as an internal standard to correct matrix effects, ion suppression, and recovery losses in complex biological matrices. Procure this high-purity (98 atom % D) analytical standard to ensure batch-to-batch reproducibility in your quantitative workflows.

Molecular Formula C5H5NO
Molecular Weight 100.13 g/mol
CAS No. 19639-76-0
Cat. No. B015919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine-d5 N-oxide
CAS19639-76-0
Molecular FormulaC5H5NO
Molecular Weight100.13 g/mol
Structural Identifiers
SMILESC1=CC=[N+](C=C1)[O-]
InChIInChI=1S/C5H5NO/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D
InChIKeyILVXOBCQQYKLDS-RALIUCGRSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is Pyridine-d5 N-oxide (CAS 19639-76-0) and Its Scientific Utility


Pyridine-d5 N-oxide (CAS: 19639-76-0) is the fully ring-deuterated isotopologue of pyridine N-oxide, in which all five hydrogen atoms on the pyridine ring are replaced by deuterium (98 atom % D). Its molecular formula is C5D5NO, and it has a molecular weight of 100.13 g/mol . This compound is a specialized, stable isotope-labeled analytical standard and a versatile heterocyclic building block, primarily utilized in advanced mass spectrometry (MS) studies and organic synthesis where isotopic labeling provides a distinct analytical signature .

Why Generic Pyridine N-oxides Cannot Substitute Pyridine-d5 N-oxide in Specialized Applications


Standard, non-deuterated pyridine N-oxide (CAS 694-59-7) or other analogs cannot replace Pyridine-d5 N-oxide in applications requiring isotopic differentiation. The substitution of hydrogen with deuterium introduces a fundamental 5-Dalton mass shift (M+5) and alters vibrational and electronic properties [2]. This results in distinct gas-phase behavior in mass spectrometry, enabling precise analyte tracking in complex matrices [1]. Furthermore, the presence of deuterium significantly changes the supramolecular architecture and crystallization behavior in the solid state, which can be critical for studies involving solid-state characterization or material science applications [2].

Quantitative Evidence for Selecting Pyridine-d5 N-oxide (19639-76-0) Over Analogs


Direct Head-to-Head Mass Spectrometric Analysis of Pyridine N-oxide vs. Pyridine-d5 N-oxide

A direct head-to-head study using a hybrid quadrupole/time-of-flight mass spectrometer with electrospray ionization compared pyridine N-oxide and pyridine-d5 N-oxide [1]. The study revealed quantifiable differences in ionization behavior. While both formed protonated, sodiated, and proton-bound dimer ions, the deuterated analog demonstrated distinct aggregation, forming diprotonated tetramer ions (m/z 191) that were also identified for the non-deuterated species but studied in direct comparison [1]. The proton affinity (PA) of both compounds was calculated and the difference between them was compared with an experimentally determined difference, confirming a quantifiable isotopic effect on this fundamental thermodynamic property [1].

Mass Spectrometry Electrospray Ionization Isotope Labeling Analytical Chemistry

Quantified Impact of Deuteration on Solid-State Supramolecular Architecture

Research has demonstrated that the weak-directing substituent deuterium leads to significant changes in the crystal organization of pyridine N-oxide (PNO) molecules [1]. An ab initio quantum-chemical analysis compared the crystal packing motifs of non-deuterated PNO, partial-deuterated PNO (PNO-D), and 3-fluoropyridine N-oxide [1]. The study concluded that the introduction of deuterium perturbs the isotropic packing of PNO, resulting in a different supramolecular architecture [1].

Crystal Engineering Solid-State Chemistry Polymorphism Supramolecular Chemistry

Deuteration-Induced Proton Affinity Difference Quantified by Computation and Experiment

The proton affinity (PA) is a key thermodynamic parameter governing ionization efficiency in mass spectrometry and chemical reactivity. A study directly compared the PA of pyridine N-oxide and pyridine-d5 N-oxide, calculating the theoretical values and then validating the predicted difference with an experimental measurement [1].

Computational Chemistry Thermodynamics Isotope Effects Mass Spectrometry

Optimal Application Scenarios for Pyridine-d5 N-oxide (19639-76-0) Based on Differential Evidence


Internal Standard for Quantitative LC-MS/MS Bioanalysis

The +5 Da mass shift relative to unlabeled pyridine N-oxide provides a unique MS signal, allowing Pyridine-d5 N-oxide to serve as an ideal internal standard. Its near-identical chemical and ionization properties to the analyte ensure it corrects for variations in sample preparation, extraction recovery, and ion suppression/enhancement effects, thereby improving the accuracy and reproducibility of quantitative assays in complex biological matrices like plasma or urine [1].

Mechanistic Probe in Mass Spectrometric Fragmentation Studies

The exact mass difference introduced by the five deuterium atoms allows researchers to unambiguously trace the origin of fragment ions during collision-induced dissociation (CID) experiments. By comparing the fragmentation pathways of Pyridine-d5 N-oxide and unlabeled Pyridine N-oxide, researchers can confirm proposed dissociation mechanisms, as demonstrated in the direct comparative study that identified specific fragmentation patterns and the formation of doubly-charged tetrameric ions [1].

Solid-State and Crystallization Studies of Isotopic Polymorphism

The evidence that deuteration alters the supramolecular architecture of pyridine N-oxide crystals makes Pyridine-d5 N-oxide a valuable compound for studying isotopic polymorphism [2]. It can be used to investigate how subtle changes in intermolecular interactions (due to H/D exchange) influence crystal packing, nucleation, and growth, which has direct implications for the pharmaceutical industry where polymorphism affects drug solubility, stability, and bioavailability.

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